

physical properties of 2,4-Dibromo-1-methyl-1H-imidazole

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Compound of Interest

Compound Name: 2,4-Dibromo-1-methyl-1H-imidazole

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An In-depth Technical Guide to the Physical Properties of 2,4-Dibromo-1-methyl-1H-imidazole

This guide provides a comprehensive overview of the core physical properties of **2,4-Dibromo-1-methyl-1H-imidazole**, a key heterocyclic building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established analytical principles to offer a practical and in-depth resource.

Introduction

2,4-Dibromo-1-methyl-1H-imidazole (CAS No. 53857-60-6) is a disubstituted imidazole derivative. The strategic placement of two bromine atoms on the imidazole ring creates a versatile scaffold for synthetic transformations, particularly in metal-catalyzed cross-coupling reactions. The N-methyl group prevents deprotonation and participation in certain reactions, thereby directing functionalization to the C-Br bonds. An accurate understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

Core Physicochemical Identifiers

The fundamental properties of a compound are its identity card. These parameters are the first point of reference for any experimental design, from calculating molar equivalents to selecting appropriate analytical techniques.

Property	Value	Source(s)
CAS Number	53857-60-6	[1][2][3]
Molecular Formula	C ₄ H ₄ Br ₂ N ₂	[1][2][4]
Molecular Weight	239.90 g/mol	[1][2][4]
Appearance	Solid	[5]
Melting Point	74-76 °C	[3]
Purity (Typical)	≥98%	[2][5]

Thermal Properties: Melting and Boiling Point

Thermal characteristics are critical indicators of a compound's purity and define the temperature ranges for safe handling and reaction conditions.

Melting Point

The melting point is a robust indicator of purity for crystalline solids.[6] Pure compounds typically exhibit a sharp melting range (0.5-1.0 °C), whereas impurities lead to a depressed and broader melting range. The experimentally reported melting point for **2,4-Dibromo-1-methyl-1H-imidazole** is 74-76 °C[3].

This method provides a precise determination of the melting range and is a standard technique for purity assessment in organic chemistry.[7]

Causality in Experimental Design: The choice of a slow heating rate (~2 °C/min) near the expected melting point is crucial. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to erroneously wide and inaccurate melting ranges. Packing the sample as a fine powder ensures uniform heat transfer through the solid.[6]

Step-by-Step Methodology:

- **Sample Preparation:** Ensure the sample is completely dry.[6] Crush a small amount of the crystalline solid into a fine powder on a watch glass.

- **Capillary Loading:** Invert a capillary tube (sealed at one end) and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the powder into the bottom of the tube, aiming for a sample height of 2-3 mm.[8]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a Mel-Temp apparatus or similar device.[8]
- **Rapid Initial Run (Optional):** If the approximate melting point is unknown, perform a quick determination by heating rapidly to establish a rough range. Allow the apparatus to cool before a precise measurement.
- **Precise Determination:** Heat the block at a steady, slow rate (1-2 °C per minute) once the temperature is within 15-20 °C of the expected melting point.
- **Data Recording:** Record the temperature (T_1) at which the first drop of liquid appears. This is the initial melting point. Record the temperature (T_2) at which the last crystal melts. This is the final melting point. The melting range is $T_1 - T_2$.

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Caption: Workflow for Capillary Melting Point Determination.

Boiling Point

An experimental boiling point for **2,4-Dibromo-1-methyl-1H-imidazole** under atmospheric pressure is not readily available in the literature. This is common for high molecular weight organic solids. The strong intermolecular forces, indicated by its solid state at room temperature, suggest a very high boiling point. At the temperatures required for boiling at 760 mmHg, the compound is likely to decompose.

Field Insight: For compounds of this nature, boiling point is typically determined under reduced pressure (vacuum distillation). This allows the liquid-to-gas phase transition to occur at a much lower temperature, mitigating the risk of thermal decomposition. If required, a micro-boiling point determination using a Thiele tube under vacuum would be the appropriate method.[9]

This method is ideal for small sample quantities and provides a reliable boiling point measurement.^[9]

Causality in Experimental Design: An inverted capillary tube is used to trap a small amount of air. As the sample is heated, this air expands and is replaced by the sample's vapor. A continuous stream of bubbles indicates that the vapor pressure of the sample exceeds the surrounding atmospheric pressure.^[10] The true boiling point is observed upon cooling, when the external pressure and the sample's vapor pressure are in equilibrium, causing the liquid to be drawn back into the capillary.^{[10][11]}

Step-by-Step Methodology:

- **Apparatus Assembly:** Add 0.5-1 mL of the sample to a small test tube. Place a capillary tube, sealed at one end, into the test tube with the open end down.
- **Thermometer Attachment:** Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.^[9]
- **Heating:** Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the top arm of the tube.
- **Observation:** Heat the side arm of the Thiele tube gently with a microburner.^[9] Observe the capillary tube. When a rapid and continuous stream of bubbles emerges from the capillary's open end, stop heating.
- **Data Recording:** Allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record this temperature and the ambient barometric pressure.

Solubility Profile

Solubility is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.^[12]

- **Structure-Solubility Analysis:** **2,4-Dibromo-1-methyl-1H-imidazole** possesses a polar imidazole core. However, the two large, nonpolar bromine atoms and the methyl group

significantly increase its lipophilicity and reduce its overall polarity compared to unsubstituted imidazole.

- Expected Solubility:
 - Water: Expected to have very low solubility due to the hydrophobic nature of the dibromo-substituents.
 - Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to be soluble, as these solvents can interact with the polar imidazole ring.
 - Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble. The related isomer, 4,5-dibromo-1-methyl-1H-imidazole, is reported to be soluble in dichloromethane.[\[13\]](#)
 - Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have limited to moderate solubility.

This protocol provides a rapid assessment of solubility in various solvents, which is essential for selecting appropriate solvents for reactions, extractions, and chromatography.

Causality in Experimental Design: A standardized solute-to-solvent ratio (e.g., ~25 mg per 0.75 mL) provides a consistent basis for comparison.[\[14\]](#) Vigorous shaking is necessary to overcome activation energy barriers to dissolution and ensure the system reaches equilibrium, or a state close to it, for an accurate assessment.

Step-by-Step Methodology:

- Preparation: Dispense approximately 20-30 mg of the compound into a series of labeled small test tubes.
- Solvent Addition: Add 1 mL of a chosen solvent to the first test tube.
- Mixing: Stopper and shake the test tube vigorously for 30-60 seconds.
- Observation: Allow the mixture to stand and observe.
 - Soluble: The solid completely disappears, forming a clear solution.

- Partially Soluble: A significant portion of the solid dissolves, but some remains.
- Insoluble: The solid does not appear to dissolve.
- Repeat: Repeat steps 2-4 for a range of solvents of varying polarities (e.g., water, methanol, acetone, dichloromethane, toluene, hexane).

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Caption: Qualitative solubility testing workflow.

Spectroscopic Characterization

While experimentally obtained spectra for **2,4-Dibromo-1-methyl-1H-imidazole** are not widely published, its structure allows for the prediction of key spectroscopic features.

Mass Spectrometry (MS)

Predicted mass-to-charge ratios (m/z) for various adducts have been calculated, which are invaluable for confirming the compound's presence in mass spectrometry analyses.^[15]

Adduct	Predicted m/z
$[M+H]^+$	238.88139
$[M+Na]^+$	260.86333
$[M-H]^-$	236.86683

Expert Insight: The isotopic pattern will be highly characteristic due to the presence of two bromine atoms. Bromine has two major isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in a nearly 1:1 ratio. Therefore, the molecular ion peak (M^+) will appear as a cluster of three peaks (M , $M+2$, $M+4$) with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive signature for dibrominated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum is expected to be simple.
 - A singlet corresponding to the single proton on the imidazole ring (H-5). Based on related imidazole structures, this peak would likely appear in the δ 7.0-7.6 ppm region.[\[16\]](#)
 - A singlet for the three protons of the N-methyl group. This peak would be expected further upfield, likely in the δ 3.8-4.2 ppm region.[\[16\]](#)
- ^{13}C NMR: Four distinct signals are expected.
 - Two signals for the bromine-substituted carbons (C-2 and C-4).
 - One signal for the unsubstituted carbon (C-5).
 - One signal for the N-methyl carbon, which would be the most upfield signal.

Infrared (IR) Spectroscopy

- C-H stretching: Aromatic C-H stretching from the imidazole ring would be expected just above 3000 cm^{-1} . Aliphatic C-H stretching from the methyl group would appear just below 3000 cm^{-1} .
- C=N and C=C stretching: The imidazole ring stretching vibrations would typically appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-Br stretching: A strong absorption corresponding to the carbon-bromine bonds would be expected in the fingerprint region, typically between $500\text{-}650\text{ cm}^{-1}$.

Safety and Handling

While specific hazard data for **2,4-Dibromo-1-methyl-1H-imidazole** is limited, data for the parent compound, 2,4-Dibromo-1H-imidazole, provides a strong basis for handling precautions. [\[17\]](#) It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[\[17\]](#)

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

- Storage: Commercial suppliers recommend storage in an inert atmosphere at 2-8°C, suggesting the compound may be sensitive to air or moisture over time.[1]

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